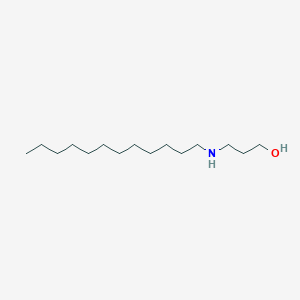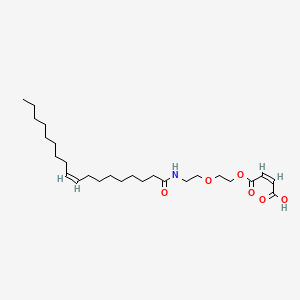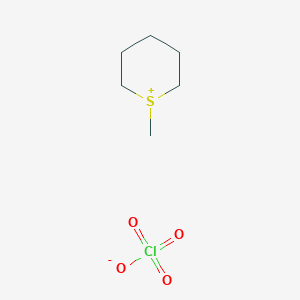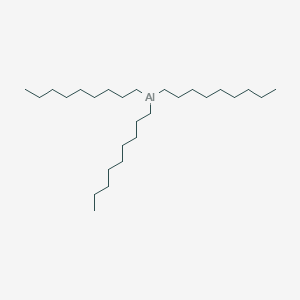
Trinonylalumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trinonylalumane is an organoaluminum compound characterized by the presence of three nonyl groups attached to an aluminum atom
准备方法
Synthetic Routes and Reaction Conditions: Trinonylalumane can be synthesized through the reaction of aluminum trichloride with nonylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}9\text{H}{19}\text{MgBr} \rightarrow \text{Al}(\text{C}9\text{H}{19})_3 + 3 \text{MgBrCl} ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps to remove any by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aluminum oxides and other related compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Lower oxidation state aluminum compounds.
Substitution: Organoaluminum compounds with different alkyl or aryl groups.
科学研究应用
Trinonylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, including high-performance polymers and composites.
作用机制
The mechanism by which Trinonylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of complexes with electron-rich species. This interaction can activate substrates towards further chemical reactions, making this compound an effective catalyst.
相似化合物的比较
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Triphenylaluminum: Contains three phenyl groups attached to aluminum.
Trimethylaluminum: Features three methyl groups attached to aluminum.
Comparison:
Uniqueness: Trinonylalumane is unique due to the presence of long nonyl chains, which impart different solubility and reactivity characteristics compared to shorter alkyl or aryl groups.
Reactivity: The longer nonyl chains can provide steric hindrance, affecting the reactivity and selectivity of this compound in various reactions.
Applications: While similar compounds are used in catalysis and materials science, this compound’s unique properties make it particularly suitable for applications requiring specific solubility and stability characteristics.
属性
CAS 编号 |
52265-60-8 |
|---|---|
分子式 |
C27H57Al |
分子量 |
408.7 g/mol |
IUPAC 名称 |
tri(nonyl)alumane |
InChI |
InChI=1S/3C9H19.Al/c3*1-3-5-7-9-8-6-4-2;/h3*1,3-9H2,2H3; |
InChI 键 |
ZCIPNVZMTFGXOD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC[Al](CCCCCCCCC)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


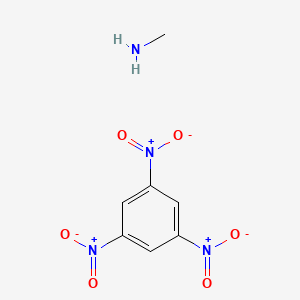

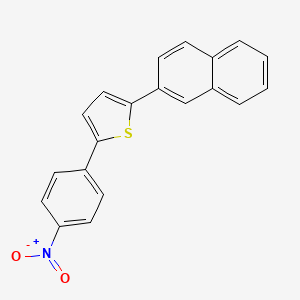
![2-ethyl-6-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14645844.png)
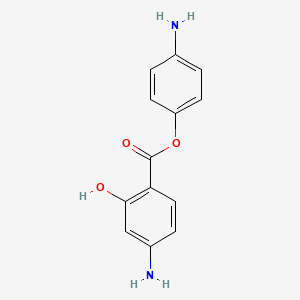
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
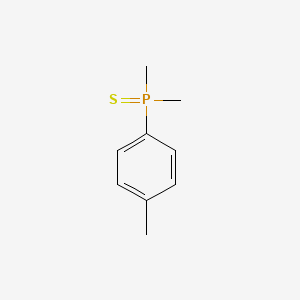
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![3-[2-(Morpholin-4-yl)cyclohex-2-en-1-yl]propanenitrile](/img/structure/B14645880.png)
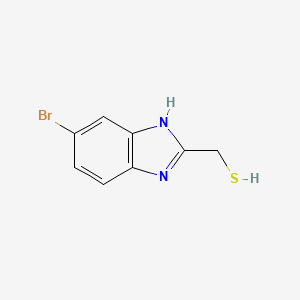
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
